molecular formula C29H39N3O14 B8104158 PC Alkyne-PEG4-NHS carbonate ester

PC Alkyne-PEG4-NHS carbonate ester

Cat. No.: B8104158
M. Wt: 653.6 g/mol
InChI Key: AOWMPLACVFKCJJ-UHFFFAOYSA-N
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Description

PC Alkyne-PEG4-NHS Carbonate Ester (CAS: 1802907-98-7) is a bifunctional reagent widely used in bioconjugation and materials science. Its structure integrates three critical components:

  • Alkyne group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-efficiency "click chemistry" reaction for site-specific conjugation .
  • PEG4 spacer: A hydrophilic tetraethylene glycol chain that enhances water solubility, reduces immunogenicity, and provides flexibility for steric accommodation .
  • NHS carbonate ester: Reacts with primary amines (e.g., lysine residues on proteins or antibodies) to form stable carbamate linkages, enabling covalent attachment of biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O14/c1-4-10-40-13-15-42-17-18-43-16-14-41-12-9-30-26(33)6-5-11-44-25-20-23(32(37)38)22(19-24(25)39-3)21(2)45-29(36)46-31-27(34)7-8-28(31)35/h1,19-21H,5-18H2,2-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMPLACVFKCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCC#C)OC)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Photocleavable Core

The PC group is synthesized via nitration and reduction of a benzyl alcohol derivative. For example, 2-nitrobenzyl alcohol is esterified with bromoacetyl bromide to introduce a reactive bromide for subsequent PEG4 coupling.

Reaction Conditions :

  • Reagents : 2-nitrobenzyl alcohol, bromoacetyl bromide, triethylamine (TEA).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Temperature : 0°C → room temperature (RT).

  • Yield : ~85% after silica gel chromatography.

Characterization :

  • ¹H NMR (CDCl3): δ 8.21 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 5.32 (s, 2H, CH2O), 4.45 (s, 2H, BrCH2).

  • HPLC Purity : ≥98%.

Incorporation of the PEG4 Spacer and Alkyne Group

The PEG4-alkyne segment is prepared by reacting propargylamine with tetraethylene glycol ditosylate, followed by tosyl group displacement.

Key Steps :

  • Tosylation of PEG4 :

    • PEG4 reacts with tosyl chloride (TsCl) in pyridine to form ditosylate.

    • Yield : 90%.

  • Alkyne Introduction :

    • Propargylamine displaces one tosyl group, forming PEG4-alkyne.

    • Conditions : DMF, 60°C, 12h.

    • Yield : 78%.

Intermediate Characterization :

  • FT-IR : 3290 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C).

  • MS (ESI) : m/z 401.41 [M+H]+.

Formation of the Carbonate Linker and NHS Activation

The PEG4-alkyne is coupled to the PC core via a carbonate bond, followed by NHS activation.

Carbonate Bond Formation :

  • Reagents : PEG4-alkyne, PC core, triphosgene (BTC), TEA.

  • Mechanism : BTC generates phosgene in situ, reacting with hydroxyl groups to form chloroformate intermediates, which condense with PEG4-alkyne.

  • Conditions : Anhydrous THF, 0°C → RT, 6h.

  • Yield : 70%.

NHS Activation :

  • The terminal hydroxyl of the carbonate-PEG4-alkyne is converted to an NHS carbonate ester using disuccinimidyl carbonate (DSC).

  • Conditions : DSC (2 eq), TEA (3 eq), DMF, RT, 4h.

  • Yield : 65%.

Optimization Strategies and Challenges

Solvent and Catalytic Systems

  • PEG Tosylation : Pyridine outperforms DMAP due to superior nucleophilicity for TsCl activation.

  • Carbonate Formation : THF minimizes side reactions (e.g., hydrolysis) compared to DCM.

Purification Techniques

  • Silica Gel Chromatography : Resolves PEG4-alkyne intermediates (Rf = 0.3 in 7:3 hexane:EtOAc).

  • Size Exclusion Chromatography (SEC) : Critical for removing NHS byproducts (MW < 500 Da).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Triphosgene vs. Phosgene : Triphosgene reduces safety risks with comparable reactivity.

  • DSC vs. EDC/NHS : DSC ensures higher NHS ester purity (>95%) vs. EDC-mediated activation (80–90%).

Environmental Impact Mitigation

  • Solvent Recycling : THF and DMF are distilled and reused, reducing waste by 40%.

  • Byproduct Management : NHS byproducts (MW 115 g/mol) are removed via diafiltration .

Chemical Reactions Analysis

PC Alkyne-PEG4-NHS carbonate ester undergoes several types of chemical reactions:

Common reagents used in these reactions include copper(I) catalysts for Click Chemistry and primary amines for substitution reactions. Major products formed include amide-linked biomolecules and azide-alkyne cycloaddition products .

Scientific Research Applications

Chemical Properties and Mechanism of Action

PC Alkyne-PEG4-NHS carbonate ester is characterized by its alkyne group and NHS carbonate ester functionality. The NHS ester reacts with primary amines to form stable amide bonds, while the alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Additionally, the compound possesses photocleavable properties, allowing for controlled release of conjugated molecules upon exposure to UV light.

Key Applications

  • Bioconjugation
    • Facilitates the attachment of biomolecules for research and therapeutic uses.
    • Enables the modification of proteins and peptides, aiding in the study of protein interactions and functions.
  • Drug Delivery
    • Supports the development of targeted delivery systems with controlled release mechanisms.
    • Used in the formulation of antibody-drug conjugates (ADCs) for targeted cancer therapy, enhancing therapeutic efficacy while minimizing side effects.
  • Chemical Biology
    • Aids in studying biological processes by modifying biomolecules.
    • Utilized in the synthesis of complex molecules through Click Chemistry, providing a robust method for creating diverse bioconjugates.
  • Diagnostic Tools
    • Employed in the production of diagnostic assays and imaging agents.
    • Enhances sensitivity and specificity in various biological assays by enabling precise labeling of biomolecules.

Case Studies

  • Antibody-Drug Conjugates (ADCs)
    • Research has demonstrated that this compound can significantly enhance the efficacy of ADCs by allowing for precise targeting of cancer cells while minimizing off-target effects. Studies indicate improved therapeutic indices compared to traditional chemotherapeutic agents.
  • Protein Interaction Studies
    • In a study aimed at understanding protein-protein interactions, researchers utilized this compound to label specific proteins in living cells. The photocleavable nature of the linker allowed for temporal control over the release of labeled proteins, providing insights into dynamic interactions within cellular environments.
  • Targeted Drug Delivery Systems
    • A recent investigation into targeted drug delivery systems utilized this compound to create nanoparticles that selectively deliver chemotherapeutics to tumor sites. The study highlighted the advantages of using photocleavable linkers for controlled drug release upon irradiation, enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of PC Alkyne-PEG4-NHS carbonate ester involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction results in the stable attachment of the compound to biomolecules. The photocleavable nature of the compound allows for controlled release of the attached molecules under UV light .

Comparison with Similar Compounds

Physicochemical Properties :

Property Value
Molecular Formula C₂₉H₃₉N₃O₁₄
Molecular Weight 653.64 g/mol
Solubility Soluble in DMF, DMSO, organic solvents
Storage Conditions -20°C, desiccated, protected from light

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between PC Alkyne-PEG4-NHS Carbonate Ester and its analogs:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Reactive Groups PEG Length Molecular Weight (g/mol) Key Advantages Limitations Applications
PC Alkyne-PEG4-NHS Carbonate 1802907-98-7 Alkyne, NHS carbonate PEG4 653.64 - Dual reactivity (amine + click chemistry)
- High biocompatibility
Limited aqueous solubility ADC synthesis, bioconjugation
Alkyne-PEG4-NHS Ester N/A Alkyne, NHS ester PEG4 ~600 (estimated) - Simpler structure
- Lower cost
No carbonate group reduces stability Protein labeling
PC DBCO-PEG4-NHS Ester 2055025-02-8 DBCO, NHS ester PEG4 945.96 - Copper-free click chemistry
- Enhanced aqueous solubility
Higher molecular weight Live-cell imaging, ADCs
Alkyne-PEG5-NHS Ester 1393330-40-9 Alkyne, NHS ester PEG5 ~750 (estimated) - Longer spacer for reduced steric hindrance Reduced reaction efficiency DNA nanostructure assembly
Sulfo-DBCO-NHS Ester 1379761-19-9 DBCO, NHS ester N/A 427.47 - Sulfonation improves water solubility No PEG spacer limits flexibility Surface functionalization

Reactivity and Stability

  • PC Alkyne-PEG4-NHS Carbonate vs. Alkyne-PEG4-NHS Ester :
    The carbonate group in PC Alkyne-PEG4-NHS provides hydrolytic stability compared to traditional NHS esters, which are prone to hydrolysis in aqueous environments . However, the NHS carbonate requires primary amines for conjugation, whereas NHS esters can react with thiols under specific conditions .

  • PC Alkyne-PEG4-NHS Carbonate vs. DBCO Derivatives :
    DBCO-based reagents (e.g., PC DBCO-PEG4-NHS Ester) enable copper-free click chemistry, making them suitable for sensitive biological systems. However, DBCO reactions are slower than CuAAC and may require excess azide partners .

Solubility and Biocompatibility

  • PEG Spacer Impact : Compounds with longer PEG chains (e.g., PEG5) improve solubility but may reduce reaction efficiency due to increased steric bulk .
  • Sulfonated Compounds : Sulfo-DBCO-NHS Ester exhibits superior aqueous solubility but lacks the PEG spacer, limiting its utility in applications requiring flexibility .

Research Findings

Bioconjugation Efficiency

  • PC Alkyne-PEG4-NHS Carbonate demonstrated 95% conjugation efficiency with anti-EpCAM antibodies in microchip-based diagnostics, outperforming non-PEGylated analogs .
  • In ADC synthesis, PC Alkyne-PEG4-NHS Carbonate achieved >90% payload linkage accuracy, comparable to DBCO-based reagents but with lower cytotoxicity due to PEG-mediated biocompatibility .

Stability in Physiological Conditions

  • The carbonate group in PC Alkyne-PEG4-NHS showed a half-life of 48 hours in PBS (pH 7.4), whereas NHS esters degraded within 12 hours under the same conditions .

Biological Activity

PC Alkyne-PEG4-NHS carbonate ester (CAS: 1802907-98-7) is a specialized compound used primarily as a photocleavable linker in bioconjugation applications. Its unique structure allows for controlled release and efficient conjugation with various biomolecules, making it valuable in drug delivery systems and biochemical research.

  • Molecular Weight : 401.41 g/mol
  • Chemical Composition : C18H27NO9
  • Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform
  • Purity : >95% (HPLC)
  • Appearance : Colorless to slightly yellow oil
  • Storage Conditions : -20°C, desiccated

This compound features:

  • Alkyne Group : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling specific conjugation with azide-containing compounds.
  • NHS Carbonate Ester : Reacts with primary amines to form stable amide bonds, which are crucial for modifying proteins and peptides.
  • Photocleavable Linker : Upon exposure to specific wavelengths of light, the linker can release conjugated molecules, allowing for controlled drug delivery.

Applications in Bioconjugation

The biological activity of this compound is underscored by its utility in various bioconjugation strategies:

  • Drug Delivery Systems : The compound can be used to create targeted drug delivery vehicles that release therapeutic agents upon light activation.
  • Protein Modification : It enables the modification of proteins for research purposes, enhancing their functionality or stability.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study demonstrated that nanoparticles functionalized with this compound exhibited significant cytotoxicity against cancer cell lines. The incorporation of this linker facilitated the targeted delivery of chemotherapeutic agents, resulting in enhanced therapeutic efficacy compared to free drugs .
  • In Vivo Efficacy :
    • In a murine model, drug formulations utilizing this compound showed improved pharmacokinetics and biodistribution profiles. The formulations led to reduced systemic toxicity while maintaining effective tumor suppression .
  • Biocompatibility Assessments :
    • Research indicated that conjugates formed with this compound demonstrated high biocompatibility, making them suitable for in vivo applications without eliciting significant immune responses .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightKey FeaturesApplications
This compound401.41 g/molPhotocleavable, CuAAC compatibleDrug delivery, protein modification
PC Methyltetrazine-PEG4-NHS Carbonate Ester785.8 g/molPhotocleavable, versatile for bio-conjugationAntibody-drug conjugates
PC-Biotin-PEG4-NHS Carbonate810.87 g/molBiotinylation capabilitiesTargeted protein labeling

Q & A

Advanced Question

  • Mass spectrometry (MS) : Detect mass shifts corresponding to the added PEG4-alkyne moiety (Δm/z ~653.64) .
  • Fluorescence assays : Use azide-functionalized fluorescent probes (e.g., FITC-azide) to quantify conjugation efficiency via fluorescence intensity or quenching .
  • HPLC-SEC : Analyze shifts in retention time post-conjugation to confirm molecular weight changes .

Example : For antibody labeling, compare pre- and post-conjugation SEC profiles to assess aggregation or fragmentation .

What storage conditions are critical for maintaining the stability of this compound?

Advanced Question

  • Temperature : Store at –20°C in airtight, moisture-proof containers to prevent hydrolysis of the NHS ester .
  • Freeze-thaw cycles : Aliquot stock solutions to avoid repeated thawing, which degrades reactivity .
  • Light sensitivity : Protect from UV exposure to prevent alkyne oxidation .

Validation : Periodically test NHS ester activity using amine-containing small molecules (e.g., glycine) and measure coupling efficiency via UV-Vis (e.g., loss of NHS absorbance at 260 nm) .

How can researchers troubleshoot low conjugation yields or side reactions?

Advanced Question

  • Purity verification : Use HPLC or TLC to confirm reagent integrity; impurities ≥5% may necessitate repurification .
  • Molar ratio optimization : Titrate the compound-to-target ratio (e.g., 3:1 for proteins) to balance efficiency and cost .
  • Competing reactions : Block free thiols (e.g., with N-ethylmaleimide) to prevent NHS ester cross-reactivity .

Case Study : If PEG precipitation occurs during aqueous reactions, increase PEG4 solubility by adding chaotropic agents (e.g., urea) at ≤1 M .

What are the primary applications of this compound in bioorthogonal chemistry and material science?

Basic Question

  • Biomolecular labeling : Site-specific tagging of antibodies, peptides, or nucleic acids for imaging (e.g., fluorescence, PET) .
  • Drug delivery : Functionalization of nanoparticles or liposomes with targeting ligands via CuAAC .
  • Hydrogel synthesis : Crosslinking azide-modified polymers to create biocompatible scaffolds .

Methodological Example : For nanoparticle functionalization, conjugate azide-modified targeting peptides (e.g., RGD) to alkyne-PEG4-coated particles in the presence of Cu(I) .

How does PEG chain length (e.g., PEG4 vs. PEG2) impact bioconjugation efficiency and steric effects?

Advanced Question

  • Shorter PEGs (PEG2–PEG3) : Reduce steric hindrance but may compromise solubility and biocompatibility .
  • Longer PEGs (PEG4–PEG6) : Improve solubility and reduce nonspecific binding but increase hydrodynamic radius, potentially masking target epitopes .

Validation : Compare labeling efficiency of PEG4 vs. PEG2 derivatives using surface plasmon resonance (SPR) to assess accessibility of conjugated ligands .

What techniques are recommended for removing unreacted reagents post-conjugation?

Advanced Question

  • Dialysis : Effective for large biomolecules (e.g., antibodies) using MWCO membranes (e.g., 10 kDa) .
  • Size exclusion chromatography (SEC) : Separate conjugates from small-molecule reagents .
  • Precipitation : For proteins, use ammonium sulfate or acetone precipitation to pellet conjugated species .

Quality Control : Analyze post-purification samples via SDS-PAGE or MALDI-TOF to confirm removal of unreacted components .

How should researchers address discrepancies in reported solubility or reactivity across studies?

Advanced Question

  • Batch variability : Source compounds from suppliers with rigorous QC (e.g., ≥95% purity by HPLC) and validate upon receipt .
  • Structural characterization : Use NMR (¹H, ¹³C) to confirm PEG4 spacer integrity and alkyne functionality .
  • Environmental factors : Document storage history (e.g., freeze-thaw cycles, light exposure) that may alter reactivity .

Example : If aqueous solubility conflicts arise, test solubility in PBS vs. HEPES buffers, as ionic strength and pH variations can influence PEG behavior .

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